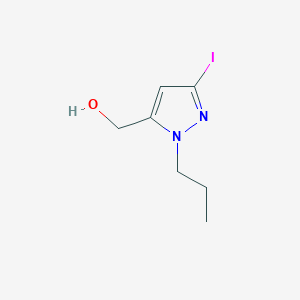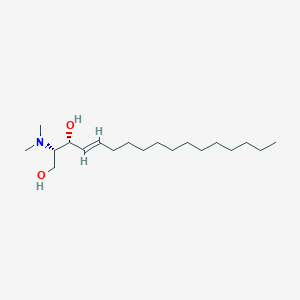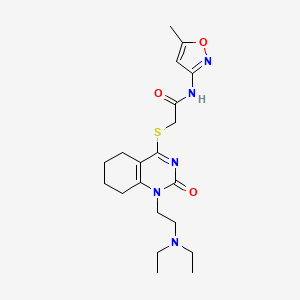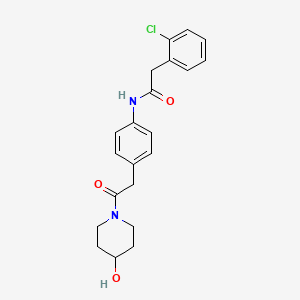![molecular formula C20H16FN5O3 B2559724 N-(2-fluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251678-00-8](/img/structure/B2559724.png)
N-(2-fluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16FN5O3 and its molecular weight is 393.378. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Probes for A2A Adenosine Receptor
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, similar in structure to the compound , have been identified as high-affinity and selective antagonists for the human A2A adenosine receptor (AR). These derivatives have been modified to include various functional groups for applications in pharmacology and imaging. Specifically, the potent and selective N-aminoethylacetamide and N-[2-(2-aminoethyl)-aminoethyl]acetamide congeners were attached to polyamidoamine (PAMAM) G3.5 dendrimers, resulting in multivalent conjugates with high A2A AR affinity. Theoretical docking highlighted key interactions with the A2A AR, suggesting the utility of these compounds as pharmacological probes for studying the receptor (Kumar et al., 2011).
Radiosynthesis for Imaging the Translocator Protein
A series within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, designed with a fluorine atom for labeling with fluorine-18, has been reported for selective binding to the translocator protein (18 kDa). This characteristic makes compounds like DPA-714 suitable for in vivo imaging with positron emission tomography (PET), offering a method to study the translocator protein's role in various diseases. The synthesis and radiosynthesis processes for these compounds have been optimized for high yield and purity, demonstrating their application in biological imaging and research (Dollé et al., 2008).
Modification for Anticancer Activity
The modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, by replacing the acetamide group with alkylurea, resulted in derivatives with potent antiproliferative activities against several cancer cell lines. These compounds were evaluated for their inhibitory activity against PI3Ks and mTOR, indicating potential as effective anticancer agents with reduced toxicity. Such modifications underscore the relevance of structural optimization in developing therapeutic agents (Wang et al., 2015).
Antioxidant and Anticancer Properties
The investigation into triazolo-thiadiazoles revealed potent antioxidant properties and cytotoxic effects against hepatocellular carcinoma cell lines. These compounds, including FPNT and CPPT, demonstrated dose-dependent cytotoxicity and induced apoptosis in HepG2 cells, suggesting their potential as antioxidant and anticancer agents. Such research highlights the diverse biological activities that can be harnessed from triazolo-based compounds for therapeutic applications (Sunil et al., 2010).
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3/c1-13-6-8-14(9-7-13)29-19-18-24-26(20(28)25(18)11-10-22-19)12-17(27)23-16-5-3-2-4-15(16)21/h2-11H,12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVJGCZWCTXHQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride](/img/structure/B2559641.png)


![(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2559646.png)



![3-[(4-Fluorophenyl)methyl]-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2559651.png)

![(Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2559656.png)
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-cyclohexylpiperazino)methanone](/img/structure/B2559658.png)


![Methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate;hydrochloride](/img/structure/B2559663.png)